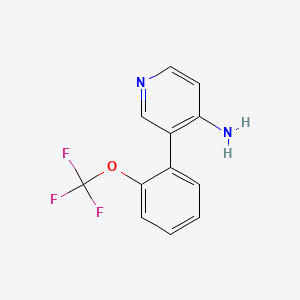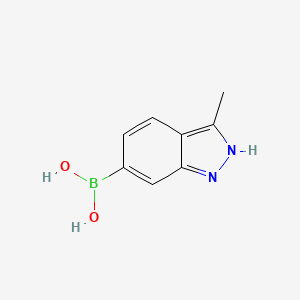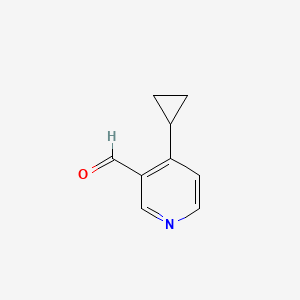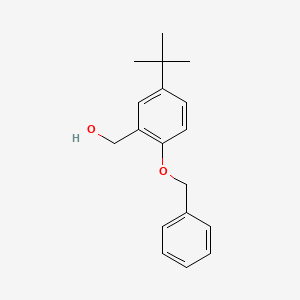
(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol
Übersicht
Beschreibung
The compound (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is an organic compound that contains a benzyl ester and a tert-butyl ether . The benzyl ester group is a common protecting group in organic synthesis, often used to protect carboxylic acids . The tert-butyl ether group is also a common protecting group, often used to protect alcohols .
Synthesis Analysis
The synthesis of similar compounds often involves esterification reactions. For example, triethylamine can mediate esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . An esterification of primary benzylic C-H bonds with carboxylic acids using di-tert-butyl peroxide as an oxidant is catalyzed by novel ionic iron(III) complexes containing an imidazolinium cation . This reaction offers a broad generality and tolerates sterically hindered starting materials .Molecular Structure Analysis
The molecular structure of(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is characterized by the presence of a benzyl ester and a tert-butyl ether . These groups are attached to a phenyl ring, which is part of the benzyl ester group . Chemical Reactions Analysis
Ethers, such as tert-butyl ethers, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Gold(I)-Catalyzed Intermolecular Hydroalkoxylation
The use of gold(I) catalysis in the synthesis of alkyl allylic ethers demonstrates the potential of similar phenolic compounds in regio- and stereoselective synthesis processes. Gold(I)-catalyzed reactions effectively produce various substituted allenes and alcohols, indicating the versatility of gold(I) catalysts in organic synthesis (Zhang & Widenhoefer, 2008).
Palladium(II) Complexes in Catalytic Activation
Sterically hindered selenoether ligands, derived from reactions involving similar phenolic compounds, have been used to create palladium(II) complexes. These complexes serve as efficient catalysts for Suzuki–Miyaura coupling, highlighting the role of phenolic derivatives in facilitating carbon-carbon bond formation (Kumar et al., 2014).
Photophysical Properties and Materials Science
- Photophysical Properties of Benzoxazolyl Derivatives: The study of benzoxazolyl derivatives with substituted phenyl rings reveals the impact of substituents on photophysical properties. Such investigations are crucial for the development of new materials with tailored optical properties, indicating the potential application of similar phenolic compounds in materials science (Guzow et al., 2005).
Complexation and Sensor Development
- Complexation with Alkali Metal Cations: Derivatives of calix[4]arene, closely related to the subject compound, have been synthesized and studied for their ability to complex with alkali metal ions. This research has implications for the development of new sensor materials and separation technologies (Gharib et al., 2006).
Antioxidant and Neuroprotective Activities
- Neuroprotective Activity of Benzoxazine Antioxidants: Compounds with benzoxazine structures, similar to the phenolic compound , have shown neuroprotective activities in models of brain damage. This suggests the potential application of phenolic derivatives in developing treatments for neurological conditions (Largeron et al., 2001).
Hydrogen Bonding and Conformational Studies
- Solvent Effects on Hydrogen Bonding: The study of alkyl-substituted alkoxybenzyl alcohols, similar to the compound of interest, has provided insights into the effects of solvent on hydrogen bonding and molecular conformation. This research has implications for understanding molecular interactions and designing functional materials (Lomas & Adenier, 2001).
Eigenschaften
IUPAC Name |
(5-tert-butyl-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11,19H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLPOMDYTCFGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732343 | |
| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol | |
CAS RN |
1246213-25-1 | |
| Record name | 5-(1,1-Dimethylethyl)-2-(phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246213-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


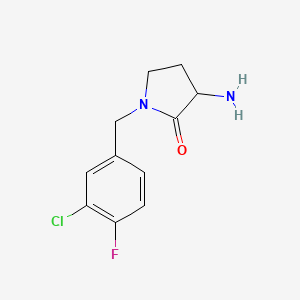
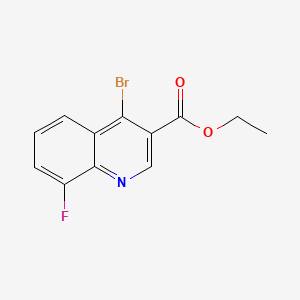
![tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate](/img/structure/B567516.png)
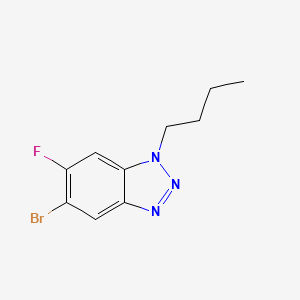
![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)
![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567520.png)
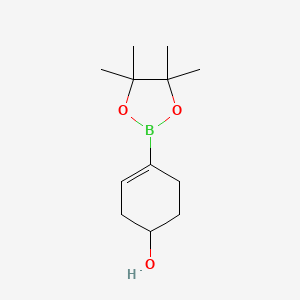
![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)
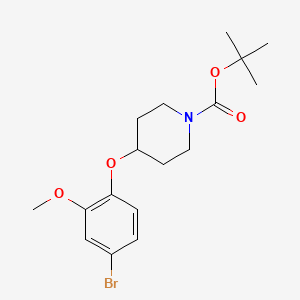
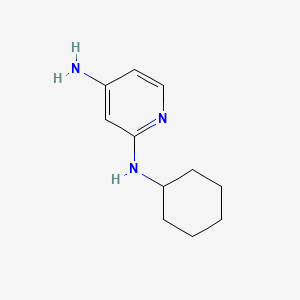
![1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B567532.png)
